

Pterocarpadiol A & C: An In-depth Technical Guide to Chemical Structure and Stereochemistry

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Compound of Interest		
Compound Name:	Pterocarpadiol A	
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Abstract

Pterocarpadiol A and C are rare 6a,11b-dihydroxypterocarpans, a subclass of isoflavonoids, isolated from the twigs and leaves of Derris robusta. These compounds are of interest to the scientific community due to their unique structural features and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and spectroscopic properties of Pterocarpadiol A and C. Detailed experimental protocols for their isolation and structure elucidation are presented, along with a representative synthetic approach to the pterocarpan core. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

Pterocarpadiol A and C belong to the pterocarpan class of isoflavonoids, which are characterized by a tetracyclic ring system. The molecular formula of Pterocarpadiol C has been determined as $C_{16}H_{14}O_7$ by high-resolution electrospray ionization mass spectrometry (HRESIMS).[1] The molecular weight of Pterocarpadiol C is 318.28 g/mol , and its CAS number is 2055882-22-7.[2][3]



The core structure of these compounds is the pterocarpan skeleton, with key functional groups that define their chemical identity. The defining features of Pterocarpadiol C include:

- A-ring: Contains a double bond between C-1 and C-2, and another at C-4.[1]
- B/C-ring junction: Exhibits a cis-fusion, a common feature in many naturally occurring pterocarpans.[1]
- D-ring: Substituted with a methylenedioxy group.
- Hydroxylation: Possesses hydroxyl groups at the 6a and 11b positions, a relatively uncommon substitution pattern in this class of compounds.

Pterocarpadiol A shares a similar structural framework with Pterocarpadiol C.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **Pterocarpadiol A** and C is presented in Table 1.

Parameter	Pterocarpadiol A	Pterocarpadiol C	Reference
Molecular Formula	C16H12O7	C16H14O7	
Molecular Weight	316.27 g/mol	318.28 g/mol	
CAS Number	2055882-21-6	2055882-22-7	
Appearance	White amorphous powder	White amorphous powder	
HRESIMS (m/z)	339.0462 [M+Na]+	341.0620 [M+Na]+	
Optical Rotation	[α] ²³ _D484.0 (c 0.5, MeOH)	[α] ²³ _D507.0 (c 0.2, MeOH)	_
UV (MeOH) λ_max_	235, 306 nm	260, 308 nm	•

Table 1: Physicochemical and Spectroscopic Properties of **Pterocarpadiol A** and C.



NMR Spectroscopic Data

The complete chemical structure of Pterocarpadiol C was elucidated through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data were recorded in DMSO-d₆ and are summarized in Table 2.



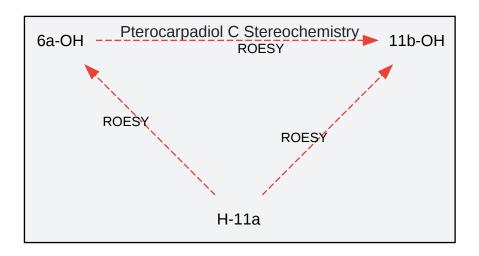
Position	δ_C_ (ppm)	δ_H_ (ppm), J (Hz)
1	31.0	1.93 (ddd, 14.1, 4.9, 2.8, Hα), 2.43 (td, 14.1, 4.5, Hβ)
2	28.5	2.16 (ddd, 16.0, 4.5, 2.8, Hβ), 2.65 (ddd, 16.0, 14.1, 4.9, Hα)
3	170.8	
4	107.5	5.22 (s)
4a	104.9	
6	68.9	4.28 (d, 10.0, Hβ), 4.49 (d, 10.0, Hα)
6a	78.1	
6b	114.7	_
7	158.5	6.93 (s)
8	140.6	
9	146.9	_
10	98.4	6.49 (s)
10a	155.8	
11a	89.9	4.44 (s)
11b	91.9	
8,9-OCH ₂ O-	101.4	5.94 (s), 5.96 (s)
6a-OH	6.77 (s)	
11b-OH	6.27 (s)	_

Table 2: ^1H and ^{13}C NMR Spectroscopic Data for Pterocarpadiol C (in DMSO-d₆).

Stereochemistry



The relative stereochemistry of Pterocarpadiol C was determined to be the same as its coisolated analog, **Pterocarpadiol A**. This was established through Rotating Frame Overhauser Effect Spectroscopy (ROESY) experiments. The key ROESY correlations were observed between the protons of the 6a-OH and 11b-OH groups and the H-11a proton. These correlations indicate a cis relationship between these groups, which confirms the cis-fusion of the B and C rings. The spatial proximity implied by the ROESY signals is only possible if these three groups are on the same face of the molecule.



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Caption: Key ROESY correlations in Pterocarpadiol C establishing the cis-stereochemistry.

Experimental ProtocolsIsolation of Pterocarpadiol C from Derris robusta

The following protocol is based on the published phytochemical investigation of Derris robusta.

3.1.1. Plant Material and Extraction

- Plant Material: Air-dried and powdered twigs and leaves of D. robusta (12.0 kg).
- Extraction Solvent: 95% Ethanol (EtOH).
- Extraction Method: Maceration at room temperature.





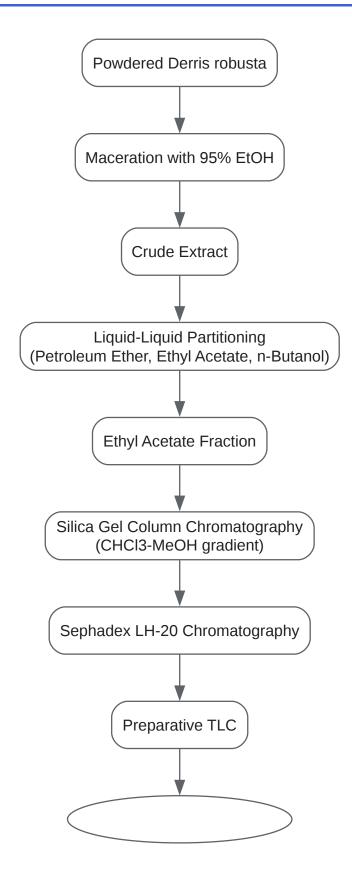


 Solvent Removal: The solvent is removed under reduced pressure to yield the crude extract (approximately 870 g).

3.1.2. Chromatographic Fractionation

- Initial Column Chromatography:
 - Stationary Phase: Silica gel.
 - Mobile Phase: A gradient of petroleum ether and acetone.
- Further Purification:
 - The fractions containing Pterocarpadiol C are subjected to repeated column chromatography on silica gel with a chloroform-methanol gradient.
 - Final purification is achieved using Sephadex LH-20 column chromatography and preparative thin-layer chromatography (prep-TLC) to yield pure Pterocarpadiol C.





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Caption: Workflow for the isolation of Pterocarpadiol C.



Structure Elucidation

The structure of Pterocarpadiol C was determined using a combination of spectroscopic techniques:

- UV Spectroscopy: To identify the presence of a chromophoric system.
- Mass Spectrometry (HRESIMS): To determine the molecular formula.
- 1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons in the molecule.
- 2D NMR Spectroscopy (COSY, HSQC, HMBC, ROESY): To establish the connectivity between protons and carbons and to determine the relative stereochemistry.

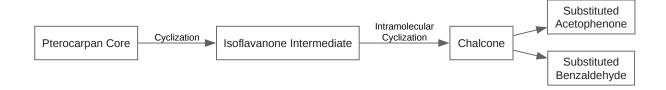
The spectra were recorded on a Bruker spectrometer, and chemical shifts were referenced to the solvent signals of DMSO-d₆. HRESIMS was performed on a Shimadzu LC-IT-TOF mass spectrometer.

Synthesis of the Pterocarpan Core: A Representative Approach

While a specific total synthesis for Pterocarpadiol C is not prominently available in the scientific literature, a representative, step-by-step synthesis of a plausible pterocarpan structure is presented below, based on established methodologies.

Retrosynthetic Analysis

The retrosynthetic analysis for a pterocarpan begins by disconnecting the tetracyclic core to reveal a key isoflavanone intermediate. This isoflavanone can be synthesized from simpler, commercially available starting materials.





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Caption: Retrosynthetic analysis of a pterocarpan core.

Synthetic Protocol

Step 1: Synthesis of the Chalcone Intermediate

The synthesis starts with an aldol condensation between a substituted acetophenone and a substituted benzaldehyde to form the chalcone backbone.

Reaction: To a solution of 2'-hydroxy-4'-methoxyacetophenone (1.0 eq) and 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide (3.0 eq). Stir the reaction mixture at room temperature for 12 hours. Acidify the mixture with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield the chalcone.

Step 2: Intramolecular Cyclization to the Isoflavanone

The chalcone undergoes an intramolecular cyclization to form the isoflavanone ring system.

• Reaction: Dissolve the chalcone (1.0 eq) in methanol. Add sodium acetate (2.0 eq) and stir the mixture at reflux for 24 hours. Cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to afford the isoflavanone.

Step 3: Asymmetric Transfer Hydrogenation to the Isoflavanol

This key step establishes the stereochemistry of the pterocarpan core using an asymmetric transfer hydrogenation.

 Reaction: In an inert atmosphere glovebox, add the isoflavanone (1.0 eq) and a ruthenium catalyst (e.g., (S,S)-Ts-DENEB) to a solution of formic acid and triethylamine. Stir the mixture at the appropriate temperature until the reaction is complete. Purify the product by column chromatography.

Step 4: Acid-Catalyzed Cyclization to the Pterocarpan Core



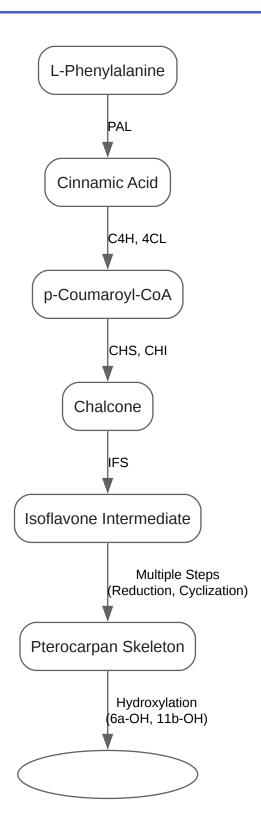
The final cyclization step to form the tetracyclic pterocarpan skeleton is achieved through an acid-catalyzed intramolecular reaction.

Reaction: Dissolve the isoflavanol (1.0 eq) in dichloromethane. Add trifluoroacetic acid (2.0 eq) dropwise at 0 °C. Stir the reaction at room temperature for 2 hours. Neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify by column chromatography to obtain the pterocarpan.

Putative Biosynthetic Pathway

The biosynthesis of pterocarpans in plants is a complex process that begins with the general phenylpropanoid pathway. While the complete pathway for Pterocarpadiol C in Derris robusta has not been fully elucidated, a putative pathway can be proposed based on known isoflavonoid biosynthesis. The initial steps involve the formation of an isoflavone intermediate, which then undergoes a series of reductions and cyclizations to form the pterocarpan skeleton. The final, and most unique, steps in the biosynthesis of Pterocarpadiol C would be the stereospecific hydroxylations at the 6a and 11b positions, likely catalyzed by specific cytochrome P450 monooxygenases or other oxidoreductases.





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Caption: Putative biosynthetic pathway of Pterocarpadiol C.



Conclusion

Pterocarpadiol A and C represent structurally interesting natural products with a rare hydroxylation pattern. This technical guide has provided a detailed overview of their chemical structure, stereochemistry, and spectroscopic properties. The provided experimental protocols for isolation and structure elucidation, along with a representative synthetic strategy, offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in this unique class of compounds. Further research into the total synthesis and biological activities of **Pterocarpadiol A** and C is warranted to fully explore their potential applications.

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